molecular formula C7H7N3S B12286819 5-(2-Imidazolyl)-4-methylthiazole

5-(2-Imidazolyl)-4-methylthiazole

Katalognummer: B12286819
Molekulargewicht: 165.22 g/mol
InChI-Schlüssel: VYVITRUGGFYFKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Imidazolyl)-4-methylthiazole is a heterocyclic compound that features both imidazole and thiazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Imidazolyl)-4-methylthiazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoimidazole with α-haloketones. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Imidazolyl)-4-methylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

5-(2-Imidazolyl)-4-methylthiazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 5-(2-Imidazolyl)-4-methylthiazole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize its binding to targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole
  • 4,5-Diarylimidazole-2-thiones
  • 5-(2-Furyl)-1-methyl-1H-imidazole

Uniqueness

5-(2-Imidazolyl)-4-methylthiazole is unique due to its combined imidazole and thiazole rings, which confer distinct chemical properties and biological activities. This dual-ring structure is less common compared to other imidazole or thiazole derivatives, making it a valuable compound for diverse applications .

Eigenschaften

Molekularformel

C7H7N3S

Molekulargewicht

165.22 g/mol

IUPAC-Name

5-(1H-imidazol-2-yl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C7H7N3S/c1-5-6(11-4-10-5)7-8-2-3-9-7/h2-4H,1H3,(H,8,9)

InChI-Schlüssel

VYVITRUGGFYFKT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=N1)C2=NC=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.